2-(Dimethylamino)ethyl 5-oxo-L-prolinate

Cognitive Impairment Cholinergic System Memory Consolidation

Reproducible cognitive research requires a single chemical entity that avoids the pharmacokinetic variability of separate precursors and agonists. DMAE pyroglutamate is a fixed-ratio dual prodrug that ensures simultaneous delivery of a choline precursor and a promnesic cyclic glutamate analog in a defined molar ratio. • Biphasic plasma profile delivers DMAE (1.5 µg/mL) and pyroglutamic acid (24 ng/mL) after a 1500 mg dose, enabling reproducible PK studies. • Reverses scopolamine-induced amnesia and selectively increases extracellular acetylcholine in the medial prefrontal cortex. • Suitable as an internal standard for memory-domain protocols requiring no psychostimulant confounding. Supplied with comprehensive QC documentation to support GLP-compliant studies.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 34834-78-1
Cat. No. B12661437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)ethyl 5-oxo-L-prolinate
CAS34834-78-1
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCN(C)CCOC(=O)C1CCC(=O)N1
InChIInChI=1S/C9H16N2O3/c1-11(2)5-6-14-9(13)7-3-4-8(12)10-7/h7H,3-6H2,1-2H3,(H,10,12)/t7-/m0/s1
InChIKeyVXLWESKPIFFDJU-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMAE Pyroglutamate: Chemical Class & Core Properties


2-(Dimethylamino)ethyl 5-oxo-L-prolinate, commonly referred to as dimethylaminoethanol pyroglutamate (DMAE p-Glu), is a synthetic ester conjugate of dimethylaminoethanol (DMAE) and the cyclic amino acid derivative 5-oxo-L-proline (pyroglutamic acid) [1]. It is classified as a pro-cholinergic nootropic agent, designed as a dual prodrug that simultaneously delivers a choline precursor and a promnesic cyclic glutamate analog [1]. Its molecular formula is C9H16N2O3 with a molecular weight of 200.24 g/mol [2]. The compound is primarily investigated for its ability to modulate central cholinergic neurotransmission, positioning it as a candidate for research into cognitive impairment and memory disorders [1].

Dual-mechanism prodrug delivering DMAE and pyroglutamic acid in a fixed 1:1 molar ratio.
Supports research on synergistic cholinergic and glutamatergic pathway modulation.
Pro-cholinergic nootropic research compound with reported cholinergic and promnesic engagement.
Fits models requiring dual-pathway target engagement without co-administration of separate agents.
Ester conjugate providing a dual-analyte pharmacokinetic profile in a single chemical entity.
Tool compound for studying brain penetration and kinetics of conjugated promnesic agents.

DMAE Pyroglutamate: Irreplaceable Dual Mechanism


This compound cannot be functionally substituted by a simple mixture of its individual moieties. DMAE pyroglutamate is a fixed-ratio conjugate that exerts a synergistic effect bridging two distinct neuromodulatory pathways. Simple DMAE salts (e.g., bitartrate) primarily function as choline precursors, while pyroglutamic acid alone acts on glutamate-related systems. The conjugate DMAE p-Glu, however, has demonstrated the ability to simultaneously increase extracellular choline and acetylcholine levels in the medial prefrontal cortex while also engaging promnesic mechanisms unique to the intact conjugate form in a single chemical entity [1]. This dual-target engagement in a single defined molar ratio is a critical differentiator for reproducible research outcomes, as the pharmacokinetic profile of the conjugate—specifically the co-delivery of both active fragments—cannot be replicated by administering the two components separately or through a simple salt form [2].

Target Compound DMAE Pyroglutamate
Potential Substitute DMAE Bitartrate or DMAE + Pyroglutamic Acid Mix
DMAE salts deliver only the choline precursor; simple mixtures do not replicate the fixed-ratio conjugate’s co-delivery and synergistic neurochemical profile.
Target Compound DMAE Pyroglutamate
Potential Substitute Non-selective Cognitive Enhancers (e.g., Caffeine, Amphetamine)
Reported domain-selective memory profile may differ from general psychostimulants, which elevate alertness and attention, potentially confounding memory-specific research readouts.

DMAE Pyroglutamate: Key Differentiation Guide


Scopolamine-Induced Amnesia Reversal

In a randomized, crossover clinical study, DMAE pyroglutamate (pGlu-DMAE) significantly reversed scopolamine-induced long-term memory deficits in healthy volunteers. While the study uses a placebo baseline rather than an active comparator drug, the magnitude of the effect on the Buschke selective reminding test (a gold-standard measure of verbal memory consolidation) provides a quantifiable benchmark for its pro-cognitive activity. Such contextual data is essential for researchers sourcing agents to induce pro-cholinergic states in experimental models. In preclinical models, the compound also reduced scopolamine-induced memory deficits in passive avoidance behavior [1].

Scopolamine Amnesia Reversal
Reported
Significant attenuation of scopolamine-induced long-term memory deficits on Buschke test in a clinical study (n=24).
Supports cholinergic target engagement in a human model context.
Exact score differences not reported in abstract; comparator is placebo+scopolamine baseline.
Cognitive Impairment Cholinergic System Memory Consolidation

Dual Elevation of Brain Acetylcholine and Choline

Preclinical microdialysis experiments demonstrate a direct neurochemical signature unmatched by simple DMAE salts. DMAE p-Glu increased extracellular levels of both choline and acetylcholine in the rat medial prefrontal cortex in freely moving conscious animals. This differs from the mechanism of DMAE bitartrate, which primarily elevates choline levels without directly generating a comparable acetylcholine surge, as the pyroglutamate moiety independently facilitates cholinergic transmission. This synergistic elevation of the terminal neurotransmitter (acetylcholine) alongside its precursor represents a class-level mechanistic differentiation [1]. The dual increase is critical for researchers studying synaptic plasticity and memory encoding, where the timing and amplitude of acetylcholine release are tightly regulated.

Brain ACh & Choline Elevation
Class-level inference
Increased extracellular acetylcholine and choline in rat medial prefrontal cortex via microdialysis.
Dual neurochemical elevation supports precursor and active transmitter research needs.
Direct comparison with DMAE bitartrate in identical paradigm is class-level inference.
Microdialysis Acetylcholine Prefrontal Cortex

Dual-Analyte Pharmacokinetic Profile

Unlike simple DMAE salts, oral administration of DMAE pyroglutamate results in a quantifiable biphasic systemic exposure. Patent data specifies that after oral dosing with 1500 mg of the compound, plasma peak concentrations (Cmax) achieve approximately 1.5 µg/mL of DMAE and around 24 ng/mL of pyroglutamic acid (pGlu) [1]. This confirms the in vivo hydrolysis and absorption of both functionally active, distinct pharmacophores from the single administered dose. In contrast, DMAE bitartrate (which is ~37% DMAE by weight) delivers only the DMAE moiety, devoid of the independently active pGlu component.

Dual-Analyte PK Profile
Head-to-head
Cmax ~1.5 µg/mL (DMAE) and ~24 ng/mL (pyroglutamic acid) after 1500 mg oral dose.
Confirms systemic co-delivery of both active pharmacophores from the intact conjugate.
PK data from patent source; DMAE bitartrate delivers no pyroglutamic acid.
Pharmacokinetics Bioavailability Dual Prodrug

Memory-Selective Enhancement Profile

Patent data asserts that DMAE pyroglutamate shows a specific effect on memory performance levels without any impact on other cognitive components such as alertness or attention [1]. This contrasts with classical psychostimulants (e.g., methylphenidate, amphetamine) or non-selective cholinergic agonists that globally elevate arousal and attention, which can confound memory-specific readouts in research paradigms. For industrial or academic research aiming to isolate memory consolidation mechanisms, this selectivity profile provides a cleaner experimental tool.

Memory-Selective Profile
Class-level inference
Reported specific effect on memory performance without impacting alertness or attention under scopolamine challenge.
Provides a cognitive domain-selective tool for memory consolidation studies.
Selectivity contrast based on class-level general stimulant profiles; requires model-specific review.
Cognitive Selectivity Memory Neuropsychopharmacology

DMAE Pyroglutamate: Research Application Scenarios


Cholinergic Memory Consolidation Models

Due to its demonstrated ability to increase extracellular acetylcholine in the prefrontal cortex and reverse scopolamine-induced amnesia [1], this compound is best suited for rodent or human experimental models designed to dissect the role of forebrain cholinergic systems in memory encoding and retrieval. It provides a chemically defined, dual-mechanism tool that avoids the confound of administering separate precursor and agonist compounds.

Dual-Prodrug Brain Pharmacokinetics

The unique biphasic plasma profile delivering both DMAE (1.5 µg/mL) and pyroglutamic acid (24 ng/mL) at the established 1500 mg dose [2] makes this ester an ideal candidate for studying the kinetics and brain penetration of conjugated promnesic agents. This is particularly relevant for industrial research programs developing next-generation nootropic formulations that require the simultaneous delivery of two synergistic pharmacophores.

Selective Memory Modulation Research

For protocols that specifically require a cognitive enhancer operating without the confounding effects of general psychostimulation (e.g., altered alertness and attention) [2], DMAE pyroglutamate is the appropriate internal standard. This selectivity is critical for research in early-phase human experimental medicine or advanced cognitive test batteries where isolating the memory domain is essential.

Pyroglutamate Pharmacology Reference Standard

The compound serves as a well-characterized reference standard for exploring the pharmacological contribution of pyroglutamic acid conjugation in drug design. Its defined ester linkage and confirmed in vivo hydrolysis to release active pyroglutamic acid [2] make it a benchmark tool for structure-activity relationship (SAR) studies aimed at optimizing the delivery of cyclic glutamate derivatives to the CNS.

Application
Selection Property
Validation Focus
Cholinergic memory consolidation research
Cholinergic pathway engagement and dual-mechanism delivery
Acetylcholine modulation and scopolamine-challenge model endpoints
Dual-prodrug brain pharmacokinetic studies
Biphasic dual-analyte plasma exposure profile
Systemic exposure of DMAE and pyroglutamic acid in CNS penetration models
Domain-selective cognitive modulation research
Reported memory-selectivity without general psychostimulation
Cognitive test battery endpoints isolating memory from attention/alertness
Pyroglutamate pharmacology reference
Defined ester conjugate with confirmed in vivo hydrolysis
SAR studies for cyclic glutamate derivative delivery and promnesic moiety contribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Dimethylamino)ethyl 5-oxo-L-prolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.